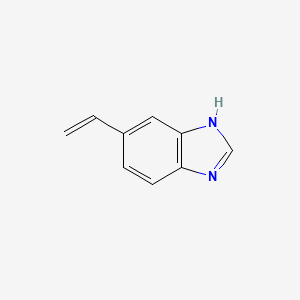
6-ethenyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethenyl-1H-benzimidazole is a heterocyclic aromatic compound that consists of a benzene ring fused to an imidazole ring with an ethenyl group attached to the nitrogen atom. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-ethenyl-1H-benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with carbonyl compounds such as aldehydes or ketones. This reaction typically occurs under acidic conditions and may involve catalysts to enhance the reaction rate . Another method involves the rearrangement of other heterocyclic compounds like quinoxaline derivatives .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs green chemistry techniques to minimize environmental impact. These methods include microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of environmentally friendly catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
6-ethenyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
6-ethenyl-1H-benzimidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-ethenyl-1H-benzimidazole involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and interfere with its replication and transcription processes, making it a potential anticancer agent . It can also inhibit specific enzymes, disrupting metabolic pathways and leading to antimicrobial effects . The specific mechanism depends on the substitution pattern around the benzimidazole nucleus and the nature of the molecular target .
Comparison with Similar Compounds
6-ethenyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-substituted benzimidazoles: These compounds often exhibit similar biological activities but may have different mechanisms of action depending on the nature of the substituent.
4,6-dibromo-2-mercaptobenzimidazole: This compound has shown significant antiprotozoal and antibacterial activities.
5,6-dimethylbenzimidazole: This compound is a degradation product of vitamin B12 and has vitamin B12-like activity.
The uniqueness of this compound lies in its ethenyl group, which can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological properties .
Properties
CAS No. |
4070-35-3 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
6-ethenyl-1H-benzimidazole |
InChI |
InChI=1S/C9H8N2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h2-6H,1H2,(H,10,11) |
InChI Key |
HKGAEYWDZXDKLU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















